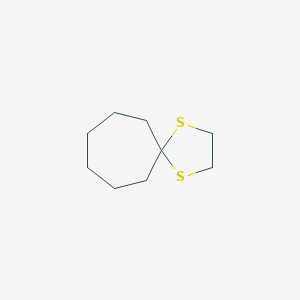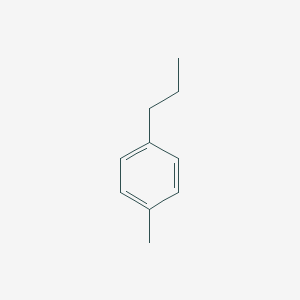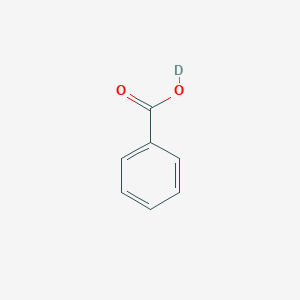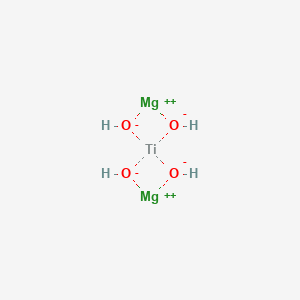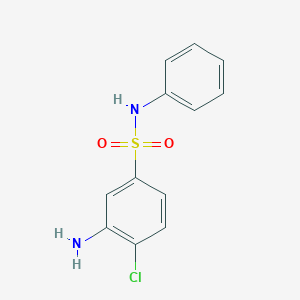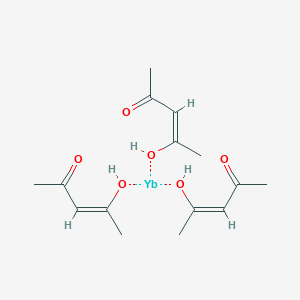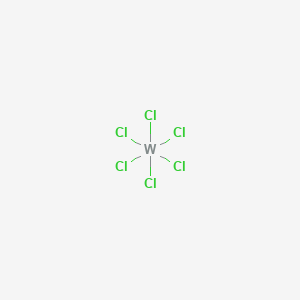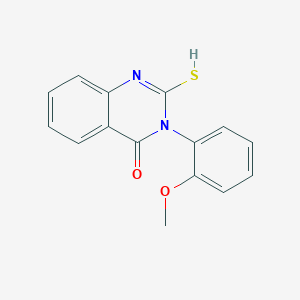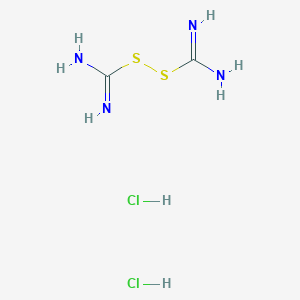
Formamidine disulfide dihydrochloride
Overview
Description
Formamidine disulfide dihydrochloride, also known as FDS, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, odorless, crystalline powder that is soluble in water and alcohol. FDS is a relatively new compound and has been used in a variety of research experiments since its discovery in the early 2000s. FDS is a valuable tool for research due to its unique properties and potential applications.
Scientific Research Applications
Electrochemical Analysis : The electro-oxidation of Formamidine disulfide dihydrochloride has been studied using techniques like high-performance liquid chromatography and cyclic voltammetry. This research is significant for understanding complex electrochemical reactions and their mechanisms (Zhang et al., 2021).
Stability and Kinetic Studies : The stability and decomposition kinetics of this compound in aqueous solutions have been investigated, providing insights into its behavior under different pH conditions and its reaction mechanism with different bases (Río, Munkley, & Stedman, 1996).
Synthesis of Compounds : this compound has been used in the synthesis of compounds involving salts of d-elements. The resulting compounds have been characterized using methods like X-ray diffraction, indicating its utility in the synthesis of complex chemicals (Golovnev, Kirik, & Leshok, 2013).
Hydrolysis and Oxidation Studies : Research on the hydrolysis and oxidation of this compound in acidic media has been conducted using techniques like high-performance liquid chromatography and mass spectrometry. This is crucial for understanding its chemical properties and reaction pathways (Hu et al., 2012).
Enzyme Inhibition : this compound has been found to inhibit enzymes like papain, urease, and arginine-glycine transamidinase. This suggests its potential application in studying enzyme activities and in the development of enzyme inhibitors (Walker & Walker, 1960).
Antimicrobial Properties : A study synthesizing formamidine-based thiuram disulfides demonstrated moderate to good antimicrobial activities against Gram-negative bacteria, highlighting its potential use in antimicrobial applications (Oladipo et al., 2020).
Oxidative Chemistry : The oxidation of this compound by agents like chlorine dioxide and bromate has been studied, providing insights into its oxidative behavior and the kinetics of these reactions (Martincigh et al., 2013).
Gold Dissolution in Acidic Solutions : this compound has been used as an oxidant in the study of gold dissolution in acid thiourea solutions, indicating its potential application in metallurgical processes (Li & Miller, 2002).
Mechanism of Action
Target of Action
Formamidine disulfide dihydrochloride (FASCl) primarily targets intrinsic defects in perovskite-based solar cells, specifically the iodine vacancies . These vacancies are known to induce strong electron localization, becoming deep traps and recombination centers upon photoexcitation .
Mode of Action
FASCl operates as a strong oxidant or electron scavenger . The FAS 2+ ion in FASCl substitutes for the FA+ ion, causing the iodine vacancy to lose the strongly localized electrons and removes the deep traps . This action effectively manipulates the intrinsic defects, which is a critical issue for realizing highly efficient solar cells .
Biochemical Pathways
The incorporation of FASCl induces the formation of intermediate phases with a perovskite precursor . This process effectively stabilizes the black α-phase FAPbI3 and retards the crystallization rate, leading to compact full-coverage perovskite layers with high crystallinity and a large grain size .
Result of Action
The result of FASCl’s action is a remarkable increase in the power conversion efficiency (PCE) of solar cells . The optimal unit device exhibits a PCE of 23.11%, a stabilized power output (SPO) of 22.83%, a low voltage deficit of 0.343 V, and a notable fill factor of 83.4% . Moreover, the perovskite solar modules (PSMs) achieve PCE values of 20.75% and 17.44% for the active areas of 23.27 and 59.33 cm2, respectively .
Action Environment
The action of FASCl is influenced by environmental factors. Without encapsulation, the device retains approximately 92.5% and 91.7% of its initial efficiency after 1000 hours of either heating at 85 °C (thermal) or 50% relative humidity atmospheric testing, respectively . This suggests that FASCl’s action, efficacy, and stability are significantly influenced by temperature and humidity conditions.
Safety and Hazards
Future Directions
Formamidine disulfide dihydrochloride has been used as a strong oxidant or electron scavenger in the development of perovskite solar cell modules . The substitution of the FAS 2+ ion for the FA + ion has led to perovskite solar cell modules with remarkable performance values . This suggests potential future applications in the field of renewable energy .
Biochemical Analysis
Biochemical Properties
Formamidine disulfide dihydrochloride plays a significant role in biochemical reactions. It is used as a strong oxidant or electron scavenger . The FAS 2+ ion in this compound can substitute for the FA + ion, causing the iodine vacancy to lose the strongly localized electrons and remove the deep traps . This property makes it a critical component in the manipulation of intrinsic defects, particularly in the field of solar cell technology .
Cellular Effects
The cellular effects of this compound are primarily observed in its application in perovskite solar cells. The incorporation of this compound induces the formation of intermediate phases with a perovskite precursor, which can effectively stabilize the black α-phase FAPbI3 and retard the crystallization rate . This leads to compact full-coverage perovskite layers with high crystallinity and a large grain size .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its strong oxidant properties. The FAS 2+ ion in this compound acts as an electron scavenger, substituting for the FA + ion and causing the iodine vacancy to lose the strongly localized electrons . This process removes the deep traps, thereby manipulating intrinsic defects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in the context of perovskite solar cells, devices incorporating this compound retain approximately 92.5% and 91.7% of their initial efficiency after 1000 hours of either heating at 85 °C (thermal) or 50% relative humidity atmospheric testing, respectively .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Formamidine disulfide dihydrochloride involves the reaction of formamidine disulfide with hydrochloric acid in a solvent.", "Starting Materials": [ "Formamidine disulfide", "Hydrochloric acid", "Solvent (e.g. water, ethanol)" ], "Reaction": [ "Dissolve formamidine disulfide in the solvent", "Add hydrochloric acid to the solution", "Stir the mixture at room temperature for several hours", "Filter the precipitate and wash with solvent", "Dry the product under vacuum to obtain Formamidine disulfide dihydrochloride" ] } | |
| 14807-75-1 | |
Molecular Formula |
C2H8Cl2N4S2 |
Molecular Weight |
223.2 g/mol |
IUPAC Name |
[amino-[[amino(azaniumylidene)methyl]disulfanyl]methylidene]azanium;dichloride |
InChI |
InChI=1S/C2H6N4S2.2ClH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H |
InChI Key |
BFJQSCVWXZOXGK-UHFFFAOYSA-N |
SMILES |
C(=N)(N)SSC(=N)N.Cl.Cl |
Canonical SMILES |
C(=[NH2+])(N)SSC(=[NH2+])N.[Cl-].[Cl-] |
| 14807-75-1 | |
Pictograms |
Irritant |
Related CAS |
3256-06-2 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the decomposition behavior of formamidine disulfide dihydrochloride in aqueous solutions?
A1: this compound ((NH2)2CSSC(NH2)22+ 2Cl–) decomposes in aqueous solutions, and this process is influenced by pH. The decomposition is general base catalyzed, meaning its rate increases with increasing pH. []
Q2: What are the intermediate products formed during the reaction of thiourea with hydrogen peroxide under different pH conditions?
A2: 13C NMR studies have revealed that the reaction pathway of thiourea with hydrogen peroxide varies depending on the pH:
- Acidic/Neutral pH (4.0-7.0): Thiourea dioxide forms as an intermediate, which further hydrolyzes to produce sulfonate anion and urea. []
- Highly Acidic pH (<1): The reaction primarily yields this compound, which then decomposes at pH values above 1. []
Q3: How does this compound modification impact the performance of ZnO electron transport layers in perovskite solar cells?
A3: Modifying ZnO electron transport layers (ETLs) with this compound (FADD) leads to a significant reduction in charge recombination at the interface between the perovskite and the ETL. This is attributed to the efficient passivation of defects facilitated by FADD. Consequently, perovskite solar cells incorporating the FADD-modified ZnO ETLs exhibit enhanced efficiency and improved long-term thermal stability. []
Q4: How does this compound affect the mechanical properties of ZnO electron transport layers in flexible perovskite solar cells?
A4: Incorporation of this compound (FADD) into ZnO ETLs influences their mechanical properties, effectively regulating the Young's modulus (or Derjaguin-Muller-Toporov (DMT) modulus) of the ZnO layer. This regulation helps dissipate stress concentrations at the interface between the perovskite and the ETL, effectively mitigating crack formation and enhancing the mechanical stability of the solar cells, particularly under bending stress. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


